molecular formula C8H8N2O4 B14476723 Benzene, 1,2-bis(nitromethyl)- CAS No. 65768-08-3

Benzene, 1,2-bis(nitromethyl)-

Cat. No.: B14476723
CAS No.: 65768-08-3
M. Wt: 196.16 g/mol
InChI Key: QCLAIJAGQWBGCN-UHFFFAOYSA-N
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Description

"Benzene, 1,2-bis(nitromethyl)-" (CAS: 622-42-4) is a nitro-substituted aromatic compound with two nitromethyl (-CH₂NO₂) groups attached to the benzene ring at the 1,2-positions. This structure confers unique reactivity and stability due to the electron-withdrawing nature of the nitro groups, which influence the aromatic ring’s electronic density and steric interactions .

Properties

CAS No.

65768-08-3

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

1,2-bis(nitromethyl)benzene

InChI

InChI=1S/C8H8N2O4/c11-9(12)5-7-3-1-2-4-8(7)6-10(13)14/h1-4H,5-6H2

InChI Key

QCLAIJAGQWBGCN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C[N+](=O)[O-])C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,2-bis(nitromethyl)- typically involves the nitration of benzene derivatives. One common method is the nitration of 1,2-dimethylbenzene (o-xylene) using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective formation of the desired nitro compound .

Industrial Production Methods: Industrial production of Benzene, 1,2-bis(nitromethyl)- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and concentration of reagents, to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,2-bis(nitromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzene, 1,2-bis(nitromethyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-bis(nitromethyl)- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, influencing the compound’s reactivity. The benzene ring provides a stable aromatic framework, allowing for electrophilic substitution reactions. These interactions can affect biological pathways and chemical processes .

Comparison with Similar Compounds

Positional Isomers: 1,3- vs. 1,2-Bis(nitromethyl)benzene

  • Structural Differences :

    • 1,2-Bis(nitromethyl)benzene : Nitromethyl groups at adjacent positions (1,2) create steric strain but enhance conjugation with the aromatic ring.
    • 1,3-Bis(nitromethyl)benzene : Substitution at meta positions reduces steric hindrance but alters electronic effects due to decreased resonance interactions .
  • Computational studies on analogous compounds (e.g., 1,2-bis(dichloroboryl)benzene) suggest that adjacent substituents increase intramolecular interactions, affecting bond angles and critical points in molecular graphs . The 1,3-isomer likely offers better thermodynamic stability due to reduced steric clashes, as seen in similar meta-substituted aromatic systems .

Substituent Variants: Azido, Bromo, and Nitro Groups

  • 1,2-Bis(azidomethyl)benzene (CAS: 102437-79-6): Molecular Formula: C₈H₈N₆.
  • 1,2-Bis(bromomethyl)benzene (CAS: 91-13-4):

    • Applications : Used as a crosslinking agent in polymer chemistry. Bromine substituents provide sites for nucleophilic substitution, contrasting with the redox-active nitro groups in the target compound .
  • 4-(2-Nitro-1-propenyl)-1,2-bis(phenylmethoxy)benzene (CAS: 19937-19-0):

    • Hybrid Structure : Combines nitromethyl and benzyloxy groups. The electron-donating benzyloxy groups (-OCH₂C₆H₅) counteract the electron-withdrawing nitro groups, altering solubility and reactivity compared to the purely nitro-substituted derivative .

Nitro-Substituted Derivatives of Benzene

  • Benzene, 1,1'-(1E)-1,2-ethenediylbis[2,4,6-trinitro- (CAS: 19138-90-0):

    • Molecular Formula : C₁₄H₆N₆O₁₂.
    • Hazards : High explosive risk due to multiple nitro groups. The ethylene bridge enhances molecular rigidity, contrasting with the flexible nitromethyl chains in 1,2-bis(nitromethyl)benzene .
  • Benzene, 1,2,4-trichloro- (CAS: 120-82-1):

    • Comparison : Chlorine substituents are less electron-withdrawing than nitro groups, resulting in lower reactivity in electrophilic substitution. This compound’s boiling point (214°C) and density (1.45 g/cm³) differ significantly from nitro analogs .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
1,2-Bis(nitromethyl)benzene 622-42-4 C₈H₈N₂O₄ 212.16 Energetic material precursor
1,3-Bis(nitromethyl)benzene Not listed C₈H₈N₂O₄ 212.16 Higher thermal stability
1,2-Bis(azidomethyl)benzene 102437-79-6 C₈H₈N₆ 188.19 Click chemistry, explosives
1,2-Bis(bromomethyl)benzene 91-13-4 C₈H₈Br₂ 263.97 Polymer crosslinker
1,1'-(1E)-Ethenediylbis[2,4,6-trinitrobenzene] 19138-90-0 C₁₄H₆N₆O₁₂ 450.23 High explosive

Research Findings and Computational Insights

  • Structural Analysis : Studies on 1,2-bis(dichloroboryl)benzene (analogous in substitution pattern) using MP2/aug-cc-pVTZ methods reveal that adjacent substituents create bifurcated triel bonds, influencing molecular geometry and stability . Similar effects are expected in 1,2-bis(nitromethyl)benzene.
  • Thermodynamic Stability: Density-functional theory (DFT) calculations, as applied in , suggest that electron-withdrawing groups like -NO₂ lower the correlation energy of aromatic systems, affecting their reactivity and stability .
  • Hazard Profiles : Nitro-substituted compounds often exhibit high toxicity and flammability. For example, 1,1'-(1E)-ethenediylbis[2,4,6-trinitrobenzene] requires stringent handling protocols due to explosion risks .

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